molecular formula C6H7NO2 B3109282 Methyl 2-cyanocyclopropane-1-carboxylate CAS No. 171055-07-5

Methyl 2-cyanocyclopropane-1-carboxylate

Cat. No.: B3109282
CAS No.: 171055-07-5
M. Wt: 125.13 g/mol
InChI Key: BQUCYKMMQHQPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyanocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7NO2. It is a derivative of cyclopropane, featuring a cyano group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanocyclopropane-1-carboxylate can be synthesized through the reaction of cyclopropane derivatives with cyanide and esterification agents. One efficient method involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using hydroxylamine and sodium acetate . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydroxylamine: Used in the selective hydrolysis of the cyano group.

    Sodium Acetate: Acts as a catalyst in the hydrolysis reaction.

    Water: Involved in nucleophilic addition reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-cyanocyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The cyano group and ester group provide reactive sites for various chemical transformations. The compound can form stable intermediates and undergo intramolecular reactions, leading to the formation of complex structures .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyanocyclopropane-1-carboxylate
  • Ethyl 2-cyanocyclopropane-1-carboxylate

Uniqueness

Methyl 2-cyanocyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis and research. Its ability to form stable intermediates and undergo selective hydrolysis makes it a valuable compound in various chemical processes .

Properties

IUPAC Name

methyl 2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCYKMMQHQPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyanocyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyanocyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyanocyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyanocyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyanocyclopropane-1-carboxylate
Reactant of Route 6
Methyl 2-cyanocyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.